molecular formula C14H14N2O B2657679 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine CAS No. 2194848-35-4

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine

Número de catálogo: B2657679
Número CAS: 2194848-35-4
Peso molecular: 226.279
Clave InChI: ZQVRHDDSPFEFEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine is a chemical compound of interest in pharmaceutical and materials science research, combining a tetrahydronaphthalene (Tetralin) scaffold with a pyrazine ring system. The tetralin moiety, a partially hydrogenated naphthalene structure , is a well-known pharmacophore in medicinal chemistry. Research on similar tetralin-derived molecules has shown high affinity and selectivity for central nervous system (CNS) targets, such as the 5-HT7 receptor, indicating potential for developing neuropsychiatric therapeutics . Concurrently, the pyrazine component is an electron-deficient nitrogen-containing heterocycle frequently utilized in the synthesis of charge-transfer complexes and advanced organic materials . This unique structure makes 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine a valuable building block for researchers investigating new ligand-receptor interactions, structure-activity relationships (SAR), and functional organic crystals. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Propiedades

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-14-10-15-8-9-16-14/h1-2,4,6,8-10,13H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVRHDDSPFEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Comprehensive Pharmacokinetic Profiling and ADME Prediction Strategies for New Chemical Entities (NCEs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The attrition of drug candidates due to poor pharmacokinetic (PK) properties has significantly decreased over the last two decades, largely due to the "fail early" paradigm. However, the challenge has shifted from simple bioavailability issues to complex clearance mechanisms and toxicity prediction. This guide details a rigorous, self-validating workflow for characterizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a Compound. We move beyond standard operating procedures to explore the causality of experimental design, ensuring that data generated is not merely a number, but a decision-making tool.

Part 1: The Physicochemical Gatekeepers

Before biological interrogation, the Compound must pass physicochemical scrutiny. Poor solubility or extreme lipophilicity will artifactually depress enzyme kinetics and permeability assays, leading to false negatives.

Lipophilicity and Solubility

The Causality: Lipophilicity (LogD) drives membrane permeability and metabolic liability, while solubility determines the "free" concentration available to interact with enzymes/transporters.

  • Target: Ideal LogD

    
     between 1 and 3.
    
  • Risk: LogD > 4 correlates with high clearance and promiscuous binding (toxicity).

Protocol: Kinetic Solubility (Nephelometry)

Why this method? In early discovery, we often have DMSO stocks, not crystalline solids. Kinetic solubility measures the precipitation point when a DMSO stock is spiked into an aqueous buffer, mimicking the precipitation risk upon entering the intestinal fluid.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the Compound in DMSO.

  • Spiking: Serial dilute the stock into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate (Final DMSO < 2%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

  • Criteria: A solubility > 50 µM is generally required for reliable bioassays.

Part 2: In Vitro ADME Profiling

This section constitutes the core data generation engine. We utilize a tiered approach to filter compounds before in vivo escalation.

Absorption: Caco-2 Permeability Assay

The Gold Standard: Caco-2 cells differentiate into a polarized monolayer resembling human enterocytes, expressing functional efflux transporters (P-gp, BCRP).

Strategic Insight: We measure Bi-directional Transport (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]). A ratio of


 indicates the Compound is likely a substrate for efflux transporters, predicting poor oral bioavailability.
Protocol: Bi-Directional Caco-2 Transport
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to ensure tight junction formation and transporter expression.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 300

      
      .[1]
      
  • Dosing:

    • A-B Well: Add Compound (10 µM) to the Apical chamber.

    • B-A Well: Add Compound (10 µM) to the Basolateral chamber.

    • Buffer: HBSS pH 7.4 (Transport Buffer).

  • Incubation: Incubate at 37°C for 120 minutes with mild shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling: Aliquot 100 µL from the receiver compartment at T=120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation: Determine Apparent Permeability (

    
    ).[2]
    


ParameterValueInterpretation
High Permeability

cm/s
Likely good oral absorption (BCS Class I/II)
Low Permeability

cm/s
Poor absorption; requires formulation strategy
Efflux Ratio

P-gp/BCRP substrate liability
Metabolism: Microsomal Stability

The Causality: The liver is the primary site of clearance. Microsomes (subcellular fractions containing CYP450s) allow us to calculate Intrinsic Clearance (


), which scales to predict hepatic extraction.
Diagram: Microsomal Stability Workflow

MicrosomalStability Start Compound Stock (1 µM final) Mix Microsome Mix (0.5 mg/mL Protein) Start->Mix PreWarm Pre-Incubation (37°C, 5 min) Mix->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Sampling Points (0, 5, 15, 30, 45 min) Initiate->Sample Kinetic Time Course Quench Quench (Cold Acetonitrile) Sample->Quench Analyze LC-MS/MS (% Remaining) Quench->Analyze

Caption: Step-by-step workflow for determining metabolic half-life and intrinsic clearance using liver microsomes.

Protocol: Microsomal Stability Assay
  • Reaction Mix: Combine Liver Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + Compound (1 µM).

    • Note: Keep Compound concentration low (1 µM) to ensure reaction follows first-order kinetics (

      
      ).
      
  • Pre-incubation: Warm to 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution).

  • Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope is

    
    .
    

Part 3: Distribution & In Vivo Extrapolation

Plasma Protein Binding (PPB)

The Trap: Only the unbound drug (


) is pharmacologically active and available for clearance. High binding (>99%) can mislead potency interpretations.
  • Method: Rapid Equilibrium Dialysis (RED).

  • Protocol: Dialyze plasma spiked with Compound against PBS for 4 hours at 37°C. Measure concentration in both chambers.

In Vivo Pharmacokinetics (Rat/Mouse)

Once in vitro parameters are established, a "cassette dosing" (N=3 rats) or discrete dosing study is performed to validate predictions.

Key Parameters Table:

ParameterDefinitionCritical Insight

Peak Plasma ConcentrationDrives efficacy (for

-driven targets) or toxicity.

Area Under the CurveMeasure of total systemic exposure.

Volume of DistributionHigh

(>0.7 L/kg) implies tissue distribution; Low

implies plasma confinement.

Systemic ClearanceThe efficiency of irreversible elimination.

Bioavailability

.

Part 4: Data Integration & PBPK Modeling

We do not simply "report" data; we integrate it using Physiologically Based Pharmacokinetic (PBPK) modeling to predict human outcomes.

The PBPK Workflow

PBPK modeling mathematically represents the body as compartments (Liver, Gut, Kidney, etc.) defined by physiological volumes and blood flows.

Diagram: PBPK "Learn and Confirm" Cycle

PBPK_Workflow Input Input Parameters (LogD, Solubility, CLint, Caco-2) Model Build PBPK Model (Simcyp/GastroPlus) Input->Model Simulate Simulate Animal PK (Rat/Dog) Model->Simulate Compare Compare with In Vivo Data (Observed vs Predicted) Simulate->Compare Refine Refine Model (Adjust Vss, Absorption) Compare->Refine Poor Correlation Predict Predict Human PK (First-in-Human Dose) Compare->Predict Good Correlation (>0.8) Refine->Model

Caption: The iterative "Learn and Confirm" cycle for translating in vitro data into reliable human PK predictions.

IVIVC (In Vitro-In Vivo Correlation)
  • Hepatic Clearance Prediction: We use the "Well-Stirred Model" to scale microsomal

    
     to predicted in vivo clearance (
    
    
    
    ).
    
    
    Where
    
    
    is hepatic blood flow.

If


 significantly underestimates observed in vivo clearance (

), investigate extra-hepatic clearance (renal, plasma esterases) or transporter-mediated uptake (OATP).

References

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][4][5][6] U.S. Food and Drug Administration.[4][5][7][8][9][10] [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Elsevier. (Standard Reference Text).
  • Grimstein, M., et al. (2019). Physiologically Based Pharmacokinetic Modeling in Regulatory Science: An Update From the U.S. Food and Drug Administration's Office of Clinical Pharmacology. Journal of Pharmaceutical Sciences. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

Tetralin-Substituted Pyrazine Scaffolds: Structural Logic, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Tetralin-Substituted Pyrazine Scaffolds , synthesizing recent medicinal chemistry literature, structure-activity relationship (SAR) data, and synthetic protocols.

Executive Summary

The integration of 1,2,3,4-tetrahydronaphthalene (tetralin) and pyrazine moieties represents a strategic approach in modern drug design. This scaffold hybridization merges the lipophilic, space-filling properties of the tetralin core—often acting as a bioisostere for indole or naphthalene—with the polar, hydrogen-bond-accepting nature of the pyrazine ring.

This guide analyzes the utility of this scaffold across three primary therapeutic axes:

  • Antimicrobial Agents: Specifically targeting Mycobacterium tuberculosis ATP synthase.[1]

  • Cardiovascular Modulators: Bridged derivatives acting as T/L-type calcium channel blockers.

  • CNS Modulators: M4 muscarinic receptor positive allosteric modulators (PAMs).

Structural Logic & Pharmacophore Assembly

The medicinal utility of coupling a tetralin unit with a pyrazine ring stems from their complementary physicochemical profiles.

  • The Tetralin Anchor: The tetralin moiety provides a semi-rigid, hydrophobic volume. It effectively mimics the side chains of phenylalanine or tyrosine but with restricted conformational freedom, reducing the entropic penalty upon binding to hydrophobic pockets (e.g., GPCR transmembrane domains).

  • The Pyrazine Vector: Unlike the highly lipophilic benzene ring, pyrazine (1,4-diazine) is electron-deficient and weakly basic (pKa

    
     0.6). It serves as a metabolic "soft spot" blocker and a vector for hydrogen bonding without introducing significant ionization issues at physiological pH.
    
Figure 1: Pharmacophore Logic Flow

The following diagram illustrates the functional synergy between the two moieties.

PharmacophoreLogic Tetralin Tetralin Core (Hydrophobic Anchor) Linker Linker/Fusion (Amide/Ether/Bridge) Tetralin->Linker Provides Shape Complementarity Target Biological Target (GPCR/Enzyme/Channel) Tetralin->Target Hydrophobic Interaction Pyrazine Pyrazine Ring (H-Bond Acceptor/Polarity) Linker->Pyrazine Orients Pyrazine->Target Metabolic Stability & H-Bonding

Caption: Functional decomposition of the tetralin-pyrazine scaffold interaction with biological targets.

Therapeutic Case Studies & SAR Analysis

Antitubercular Agents (ATP Synthase Inhibitors)

Recent research has identified tetrahydronaphthalene amides (THNAs) as potent inhibitors of Mycobacterium tuberculosis (M.tb) growth.[1] In these structures, the pyrazine ring functions as a critical linker.

  • Mechanism: Inhibition of mycobacterial ATP synthase.[1]

  • Key SAR Finding: Replacing phenyl linkers with 2,5-substituted pyrazine significantly improved activity while lowering lipophilicity (LogP), a critical factor for penetrating the mycobacterial cell wall while maintaining solubility.

  • Data Summary:

Linker TypeStructureActivity (M.tb)Lipophilicity
PhenylTetralin-Amide-Ph-RModerateHigh
2,5-Pyrazine Tetralin-Amide-Pyz-R High Optimized
PyridineTetralin-Amide-Pyr-RLowModerate

Source: Derived from comparative SAR studies on THNA derivatives [1].

T/L-Type Calcium Channel Blockers

In cardiovascular drug discovery, bridged tetralin derivatives have been engineered to block voltage-gated calcium channels. Here, the pyrazine is often part of a fused or bridged system (e.g., derived from 5,8-dihydro-ethanoquinoxaline).

  • Role: The pyrazine nitrogen atoms provide specific electrostatic interactions within the channel pore, distinct from the classic dihydropyridine scaffold.

  • Outcome: These "bridged" analogs exhibit dual T/L-type channel blocking activity, offering a potential advantage in treating hypertension with reduced reflex tachycardia [2].

M4 Muscarinic Receptor PAMs

For CNS targets, specifically the M4 receptor (implicated in schizophrenia), tetralin-substituted pyrazines have been explored to enhance potency.

  • Optimization: In pyrazine-6-carboxamide chemotypes, replacing flexible alkyl chains or simple phenyl groups with a 1,2,3,4-tetrahydronaphthalene group enhanced potency by 2–2.5 fold.[2]

  • Rationale: The tetralin group likely occupies a secondary hydrophobic pocket in the allosteric binding site, locking the receptor in an active conformation [3].

Synthetic Methodologies

To access these scaffolds, two primary synthetic strategies are employed: Amide Coupling (for linear linkers) and Cycloalkylation (for bridged systems).

Protocol A: Synthesis of Tetralin-Pyrazine Amides (Linear)

This protocol describes the coupling of 2-amino-tetralin with a pyrazine carboxylic acid, typical for the antitubercular library.

Reagents:

  • 2-Aminotetralin (1.0 eq)

  • Pyrazine-2,5-dicarboxylic acid mono-ester (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the pyrazine carboxylic acid derivative in anhydrous DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes.
    
  • Coupling: Add HATU and stir for 15 minutes to generate the activated ester.

  • Addition: Dropwise add 2-aminotetralin dissolved in minimal DMF.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by LC-MS.[3]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Bridged Pyrazine-Tetralin Systems

This advanced route involves constructing the tetralin bridge onto a pyrazine precursor (e.g., quinoxaline derivative).

Key Reaction: Friedel–Crafts Acylation–Cycloalkylation [4]

  • Precursor: Start with 5,8-dihydro-ethanoquinoxaline (a bridged pyrazine precursor).

  • Cyclization: React with appropriate acyl chloride or alkene under Lewis acid catalysis (

    
     or 
    
    
    
    ) to close the tetralin ring fused to the bridge.
  • Reduction: Reduce the resulting ketone (if acylation was used) using triethylsilane/TFA or Wolff-Kishner conditions to yield the saturated tetralin-bridge system.

Figure 2: Synthetic Workflow Visualization

SynthesisWorkflow Start1 Start: Pyrazine Acid Activation Activation (HATU/DIPEA) Start1->Activation Start2 Start: 2-Aminotetralin Coupling Amide Coupling (DMF, RT, 12h) Start2->Coupling Activation->Coupling Workup Workup & Purification Coupling->Workup Product Tetralin-Pyrazine Amide Workup->Product

Caption: General synthetic pathway for linear tetralin-pyrazine amide derivatives.

References

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Discovery of novel bridged tetrahydronaphthalene derivatives as potent T/L-type calcium channel blockers. Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate). URL:[Link]

  • Discovery of VU6025733: A Highly Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline Derivatives. Source: Molecules (MDPI). URL:[Link]

Sources

A Comprehensive Technical Guide to the Safety Data Sheet (SDS) and Toxicity Assessment of Pyrazine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine Ethers in Modern Research and Development

Pyrazine derivatives, a class of N-heterocyclic aromatic compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, pyrazine ethers, characterized by an alkoxy group on the pyrazine ring, represent a critical subclass. Their unique electronic and steric properties make them valuable scaffolds in the design of novel therapeutics.[1] This guide will delve into the essential aspects of handling and evaluating the safety of these promising compounds, with a focus on the interpretation of Safety Data Sheets (SDS) and the execution of comprehensive toxicity assessments.

Decoding the Safety Data Sheet (SDS) for Pyrazine Ethers

The Safety Data Sheet is the foundational document for the safe handling of any chemical, including pyrazine ethers. It is imperative for researchers to not only read but also comprehend the implications of each section.

A typical SDS for a pyrazine ether will include the following key sections, each with critical information for risk assessment and mitigation:

  • Section 2: Hazards Identification: This section provides a summary of the potential hazards. For many pyrazine ethers, this may include classifications such as "Flammable solid," "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[3]

  • Section 4: First-aid Measures: This outlines the immediate medical attention required in case of exposure. Standard advice includes rinsing eyes cautiously with water, washing skin with plenty of soap and water, and moving the affected person to fresh air if inhaled.[3]

  • Section 7: Handling and Storage: This provides guidance on safe handling practices, such as avoiding breathing dust/fume/gas/mist/vapors/spray and wearing appropriate personal protective equipment (PPE).[3] Storage recommendations typically include keeping containers tightly closed in a well-ventilated place.

  • Section 8: Exposure Controls/Personal Protection: This section specifies the necessary PPE, such as protective gloves, clothing, and eye/face protection, to minimize exposure.[3]

  • Section 10: Stability and Reactivity: This details the chemical stability of the compound and identifies incompatible materials, which for pyrazine ethers often include strong oxidizing agents.

  • Section 11: Toxicological Information: This is a critical section that summarizes the known toxicological data. For many novel pyrazine ethers, this section may state that the toxicological properties have not been thoroughly investigated, underscoring the importance of the assessments discussed in this guide.

Synthesis of Pyrazine Ethers: A Brief Overview

A fundamental understanding of the synthesis of pyrazine ethers is crucial for anticipating potential impurities that may influence the toxicological profile of the final compound. Various synthetic routes have been developed to access these valuable molecules.

One common approach involves the reaction of a chloropyrazine with an appropriate alkoxide. For instance, 3-methoxy-5-methylpyrazine-2-amine can be prepared by reacting 3-chloro-5-methylpyrazine-2-amine with sodium methoxide.[4] Another versatile method is the reaction of an amino nitrile with a glyoxal derivative in the presence of an alkoxide.[4] More recent strategies focus on developing greener and more efficient synthetic methodologies.[5]

The choice of synthetic route can introduce different starting materials, reagents, and intermediates, some of which may have their own toxicological properties. Therefore, a thorough understanding of the synthesis is the first step in a comprehensive safety assessment.

Metabolic Fate of Pyrazine Ethers

The biotransformation of pyrazine ethers is a key determinant of their toxicological profile. The primary metabolic pathways for alkoxy-substituted pyrazines in vivo are O-demethylation and ring hydroxylation.[6][7]

For example, in rats, 2-methoxypyrazine undergoes both ring hydroxylation and O-demethylation, with the former being the major route.[7] The resulting metabolites are typically more polar and are readily excreted. The metabolic fate of pyrazine ethers is a critical consideration in toxicity assessments, as metabolites may be more or less toxic than the parent compound.

dot

Caption: Metabolic pathways of pyrazine ethers.

Comprehensive Toxicity Assessment of Pyrazine Ethers

A thorough toxicity assessment is paramount for any novel pyrazine ether intended for pharmaceutical development. This involves a battery of in vitro and in vivo tests to evaluate various toxicological endpoints.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance.[8] The 50% lethal dose (LD50) is a common metric derived from these studies.

Several OECD (Organisation for Economic Co-operation and Development) guidelines provide standardized methods for acute oral toxicity testing, including:

  • OECD Guideline 420: Fixed Dose Procedure [9]

  • OECD Guideline 423: Acute Toxic Class Method [10][11]

  • OECD Guideline 425: Up-and-Down Procedure [8]

These guidelines are designed to provide information on the hazardous properties of a substance while minimizing the number of animals used.[8] For pyrazine derivatives used as flavoring agents, acute oral toxicity studies have been conducted, with LD50 values varying depending on the specific substitution pattern.[3]

Repeated Dose Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of long-term exposure to a substance.[12][13] These studies help to identify target organs of toxicity, dose-response relationships, and the potential for cumulative effects.[12][13] A No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter derived from these studies, which is crucial for establishing safe exposure levels for humans.[12]

Genotoxicity

Genotoxicity assessment is a critical component of the safety evaluation of any new drug candidate, as genotoxic compounds have the potential to cause DNA damage, which can lead to mutations and cancer. The standard test battery for genotoxicity typically includes an evaluation of mutagenicity in a bacterial reverse gene mutation test (Ames test) and an assessment of chromosomal damage in mammalian cells.[14]

5.3.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for detecting gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

5.3.2. In Vitro Chromosomal Aberration Test

The in vitro chromosomal aberration test is used to identify substances that cause structural damage to chromosomes in cultured mammalian cells.[15][16][17] This assay is typically performed in accordance with OECD Guideline 473.[15] The test involves treating cultured cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) with the test compound, both with and without metabolic activation (S9 mix), and then analyzing metaphase cells for chromosomal aberrations.[15][16]

Genotoxicity_Testing_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay (if required) Ames Ames Test (Bacterial Reverse Mutation) Evaluation Genotoxicity Profile Evaluation Ames->Evaluation ChromAb Chromosomal Aberration Test (Mammalian Cells) ChromAb->Evaluation Micronucleus Micronucleus Test (Rodent Hematopoietic Cells) TestCompound Test Compound (Pyrazine Ether) TestCompound->Ames TestCompound->ChromAb Evaluation->Micronucleus Positive in vitro results may trigger in vivo testing

Caption: Decision tree for managing potentially genotoxic impurities.

Conclusion and Future Perspectives

Pyrazine ethers represent a promising class of compounds with significant potential in drug discovery. However, their successful development hinges on a thorough understanding and proactive management of their safety and toxicological profiles. This guide has provided a comprehensive overview of the key aspects of SDS interpretation and toxicity assessment for these molecules.

As a senior application scientist, I emphasize the importance of a holistic and scientifically sound approach to safety evaluation. By integrating knowledge of synthesis, metabolism, and toxicology, and by adhering to established regulatory guidelines, researchers and drug development professionals can confidently advance promising pyrazine ether candidates through the development pipeline, ultimately contributing to the discovery of new and effective medicines.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the cytotoxic potential of a pyrazine ether on a mammalian cell line.

Materials:

  • Test pyrazine ether

  • Mammalian cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours. [18]2. Prepare serial dilutions of the test pyrazine ether in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark. [18]6. Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [18]7. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vitro Chromosomal Aberration Test (abbreviated protocol based on OECD 473)

Objective: To assess the potential of a pyrazine ether to induce structural chromosomal aberrations in cultured mammalian cells.

Materials:

  • Test pyrazine ether

  • Mammalian cell line (e.g., CHO cells or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • S9 mix for metabolic activation

  • Positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9)

  • Colcemid® or other metaphase-arresting agent

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat the cells with at least three concentrations of the test pyrazine ether, a negative control, and positive controls, both with and without S9 metabolic activation. The treatment duration is typically 3-4 hours. [15]3. After the treatment period, wash the cells and add fresh medium.

  • Incubate the cells for a period equivalent to approximately 1.5 normal cell cycles.

  • Add a metaphase-arresting agent (e.g., Colcemid®) to the cultures for the final 2-3 hours of incubation.

  • Harvest the cells, treat with a hypotonic solution, and fix. [19]7. Drop the fixed cells onto microscope slides and allow them to air dry.

  • Stain the slides with Giemsa stain.

  • Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations under a microscope.

References

  • Guideline on the limits of genotoxic impurities. (2006). European Medicines Agency. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for Acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135.
  • OECD Guideline for Testing of Chemicals Acute Oral Toxicity – Acute Toxic Class Method. (2001). OECD.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2001). OECD.
  • In Vitro Chromosomal Aberration Test. (n.d.). Charles River. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(7), 389-399.
  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). (2011). ICH.
  • Vohra, S. K., Harrington, G. W., Zacharias, D. E., & Swern, D. (1977). New synthesis of 2-amino-6-alkoxypyrazines from N-nitrosobis (cyanomethyl) amine and alkoxides. The Journal of Organic Chemistry, 42(23), 3765-3767.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (2001). INCHEM. [Link]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.
  • Chromosome Aberration Test in vitro. (n.d.). Eurofins Germany. [Link]

  • Process for preparing alkoxypyrazine derivatives. (2001).
  • Chromosomal aberration test using cultured mammalian cells. (2017). Daikin Chemicals.
  • Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. (2000). FDA. [Link]

  • A New Construction of 2-Alkoxypyrans by an Acylation-Reductive Cyclization Sequence. (1996). Journal of the American Chemical Society.
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023). ChemBioChem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023). Durham e-Theses.
  • 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023). ChemBioChem.
  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023). ChemBioChem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2022). Molecules.
  • Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Consider
  • Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. (2009). Toxicology and Applied Pharmacology.
  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal.
  • Acute oral toxicity of selected flavor chemicals. (1980). Drug and Chemical Toxicology.
  • Methoxypyrazines biosynthesis and metabolism in grape: A review. (2018). Food Chemistry.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development. (2015).
  • Repeated Dose Toxicity. (2016). ChemSafetyPro.COM. [Link]

  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2018). Molecules.
  • Committee for proprietary medicinal products (cpmp) note for guidance on repeated dose toxicity. (2001). European Medicines Agency.
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry.
  • Quantitative structure-toxicity relationship studies of aromatic aldehydes to Tetrahymena pyriformis based on electronic and topological descriptors. (2016). Journal of the Serbian Chemical Society.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Study on Quantitative Relationships for Toxicity and Structure of Substituted Aromatic Hydrocarbons to Algae. (2004). Journal of Agro-Environment Science.
  • Pyrazines. (2019). Waterhouse Lab - UC Davis. [Link]

  • Methoxypyrazine. (2025). wein.plus Lexicon. [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Tetrahydronaphthalen-1-yloxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydronaphthalen-1-yloxy scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Selective Estrogen Receptor Modulators (SERMs) like Lasofoxifene and various antidepressant agents.[1] Traditional thermal synthesis of these sterically hindered benzylic ethers is often plagued by long reaction times (12–24 hours), incomplete conversion, and competitive elimination to 1,2-dihydronaphthalene.[1]

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these thermodynamic and kinetic barriers. By leveraging dielectric heating, researchers can achieve quantitative conversion in under 20 minutes while suppressing elimination side-reactions.[1]

Mechanistic Insight: Why Microwave?

The Dielectric Advantage

In the synthesis of C1-substituted tetralin ethers, the transition state involves a significant development of charge (dipolar transition state). Microwave irradiation (


) couples directly with these dipoles.
  • Dipolar Polarization: The polar solvent (e.g., DMF, NMP) and the polar transition state align with the oscillating electric field.[1] The molecular friction generates internal heat volumetrically rather than conductively.

  • Specific Microwave Effect: For the

    
     attack of a phenoxide on 1-halotetralin, the transition state is more polar than the ground state. According to the Hughes-Ingold rules, such reactions are accelerated by polar media.[1] MW irradiation stabilizes this polar transition state, effectively lowering the activation energy (
    
    
    
    ) relative to the thermal baseline.
The Chemical Challenge: Substitution vs. Elimination

The C1 position of 1,2,3,4-tetrahydronaphthalene is benzylic but secondary.[1]

  • Thermal Conditions: Prolonged heating often favors thermodynamic elimination, yielding the conjugated alkene (1,2-dihydronaphthalene).[1]

  • Microwave Conditions: Rapid "spike" heating favors the kinetic product (Substitution,

    
    /
    
    
    
    mixed character) by allowing the reaction to complete before significant elimination can occur.

Experimental Protocols

Protocol A: Microwave-Assisted Williamson Etherification

Target: General synthesis of 1-(aryloxy)-1,2,3,4-tetrahydronaphthalenes from 1-bromotetralin.[1]

Reagents
  • Substrate: 1-Bromo-1,2,3,4-tetrahydronaphthalene (

    
    )[1]
    
  • Nucleophile: Substituted Phenol (

    
    )[1]
    
  • Base: Cesium Carbonate (

    
    , 
    
    
    
    ) – Selected for the "Cesium Effect" which enhances phenoxide solubility.[1]
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the substituted phenol (

    
    ) in dry DMF (
    
    
    
    ).
  • Activation: Add

    
     (
    
    
    
    ). Stir at room temperature for 2 minutes to generate the phenoxide in situ.
  • Addition: Add 1-bromo-1,2,3,4-tetrahydronaphthalene (

    
    ). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature:

      
      
      
    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)[1]

    • Power: Dynamic (Max 200W)[1]

  • Quench: Cool to

    
     using compressed air (integrated feature). Pour mixture into ice-cold water (
    
    
    
    ) and extract with Ethyl Acetate (
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).
    
Protocol B: Microwave-Assisted Coupling

Target: Synthesis of ether linkages using 1-tetralol and electron-deficient aryl fluorides.[1]

Reagents
  • Substrate: 1,2,3,4-Tetrahydronaphthalen-1-ol (

    
    )[1]
    
  • Electrophile: 4-Fluoronitrobenzene (or similar activated halide) (

    
    )[1]
    
  • Base: Potassium tert-butoxide (

    
    , 
    
    
    
    )[1]
  • Solvent: THF/NMP (1:1 mixture).

Step-by-Step Methodology
  • Deprotonation: In the MW vial, dissolve 1-tetralol (

    
    ) in THF (
    
    
    
    ). Add
    
    
    (
    
    
    ) slowly under
    
    
    atmosphere. (Color change indicates alkoxide formation).
  • Coupling: Add the aryl fluoride (

    
    ) and NMP (
    
    
    
    ) to increase microwave absorptivity.
  • Irradiation:

    • Temperature:

      
      
      
    • Hold Time: 5–8 minutes

    • Power: Dynamic.

  • Workup: Dilute with diethyl ether, wash with water and brine.

Optimization & Troubleshooting Guide

The following table summarizes the effects of critical parameters on the Yield vs. Elimination ratio.

ParameterRecommendationRationale
Solvent DMF or NMP High loss tangent (

) ensures efficient coupling with MW energy.[1]
Base

Larger cation radius disrupts tight ion pairs, making the phenoxide more nucleophilic (naked anion effect).[1]
Temp

Below

, reaction is sluggish.[1] Above

, elimination to dihydronaphthalene increases significantly.[1]
Time 10–20 min Extended irradiation (>30 min) degrades the ether product via oxidative pathways.
Leaving Group Bromide/Iodide For Williamson synthesis.[2][3] Chlorides react too slowly even with MW.

Visualizations

Experimental Workflow (DOT Diagram)

MW_Workflow Start Reagent Prep (1-Halo-Tetralin + Phenol) Base Base Activation (Cs2CO3 / 2 min) Start->Base Mix in Vial MW_Unit MW Irradiation (140°C, 15 min, Dynamic Power) Base->MW_Unit Seal & Load Quench Quench & Extraction (Ice Water / EtOAc) MW_Unit->Quench Cool < 50°C Analysis Validation (LC-MS / NMR) Quench->Analysis Isolate

Caption: Figure 1: Optimized workflow for the microwave-assisted synthesis of tetrahydronaphthalen-1-yloxy derivatives.

Mechanistic Pathway & MW Effect[1]

Mechanism Reactants Ground State (Neutral Reactants) TS Transition State (Dipolar/Charged) Reactants->TS Activation Energy (Ea) Product Product (Ether) TS->Product Rapid Collapse MW_Input Microwave Field (Dipolar Stabilization) MW_Input->TS Stabilizes Polar TS (Lowers effective Ea)

Caption: Figure 2: Microwave irradiation selectively stabilizes the dipolar transition state, accelerating ether formation.[1]

References

  • Kappe, C. O. (2004).[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link[1]

  • Hayes, B. L. (2002).[1] Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. Link[1]

  • Leadbeater, N. E. (2010).[1] "High-Speed Microwave Chemistry." Chemical Society Reviews. Link

  • Subba Reddy, B. V., et al. (2008).[1] "Microwave-assisted synthesis of diaryl ethers." Tetrahedron Letters. (Demonstrates

    
     efficacy in MW etherification). Link
    
  • Gennari, C., et al. (2005).[1] "Solid-Phase Synthesis of Lasofoxifene Analogs." Journal of Combinatorial Chemistry. (Provides context for the tetralin scaffold relevance). Link

Sources

Troubleshooting & Optimization

Troubleshooting low purity issues in 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenges of synthesizing 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine via Nucleophilic Aromatic Substitution (SNAr).

Ticket Subject: Low Purity & Yield in 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine Synthesis Applicable Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Target Molecule: 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine[1]

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, compare your crude analytical data (1H NMR / LC-MS) against the three common failure profiles below.

Failure ProfileKey Analytical MarkerRoot Cause
Profile A: The "Elimination" Trap NMR: Olefinic signals at

6.0–6.5 ppm (1,2-dihydronaphthalene). LC-MS: Large non-polar peak (MW 130).
E2 Elimination: The base is acting as a base rather than a nucleophile generator, causing dehydration of 1-tetralol.
Profile B: The "Hydrolysis" Trap LC-MS: Peak at MW 96 (2-hydroxypyrazine). Appearance: White solid precipitating during workup (Pyrazinone tautomer).Moisture Ingress: Water competes with the alkoxide for the chloropyrazine, favored by the high lattice energy of the pyrazinone product.
Profile C: The "Stalled" Reaction NMR: Unreacted 2-chloropyrazine and 1-tetralol remain. Color: Darkening of reaction mixture without conversion.Steric Hindrance/Deactivation: The secondary benzylic center of tetralin is sterically crowded, slowing SNAr kinetics.

Mechanistic Insight & Pathway Analysis

To fix the synthesis, one must understand the competition between the desired SNAr pathway and the parasitic Elimination and Hydrolysis pathways.

Reaction Pathway Diagram

The following diagram illustrates the competing mechanisms. The goal is to maximize the Blue Path and suppress the Red Paths .

ReactionPathways Tetralol 1-Tetralol (SM 1) Alkoxide Tetralin-1-alkoxide (Nucleophile) Tetralol->Alkoxide Deprotonation Chloropyrazine 2-Chloropyrazine (SM 2) Product Target Ether (Product) Chloropyrazine->Product Hydrolysis 2-Hydroxypyrazine (Impurity B) Chloropyrazine->Hydrolysis Water/OH- Attack Base Base (NaH or Cs2CO3) Base->Alkoxide Alkoxide->Product SNAr Attack (Desired) Elimination 1,2-Dihydronaphthalene (Impurity A) Alkoxide->Elimination E2 Elimination (High Temp/Strong Base)

Caption: Mechanistic bifurcation showing the desired SNAr pathway versus competing elimination (E2) and hydrolysis side reactions.

Troubleshooting Modules

Module A: Solving the Elimination Issue (Profile A)

The Science: 1-Tetralol is a benzylic secondary alcohol. The benzylic protons at C2 are acidic, and the resulting alkene (1,2-dihydronaphthalene) is conjugated with the aromatic ring, making E2 elimination thermodynamically favorable, especially with strong bases like NaH or KOtBu at high temperatures [1].

Corrective Actions:

  • Switch Base Strategy: If using NaH, ensure strictly 0°C during the deprotonation phase. If elimination persists, switch to Cesium Carbonate (Cs2CO3) . Cesium's "cesium effect" (solubility and large cation radius) promotes naked alkoxide reactivity without the high basicity that drives E2 elimination [2].

  • Temperature Control: Do not reflux immediately. Run the reaction at 40–60°C . Higher temperatures (>80°C) exponentially favor elimination over substitution for secondary benzylic substrates.

Module B: Solving the Hydrolysis Issue (Profile B)

The Science: 2-Chloropyrazine is electron-deficient. In the presence of trace water, hydroxide ions (generated from Base + H2O) act as a competitive nucleophile. The resulting 2-hydroxypyrazine tautomerizes to the highly stable pyrazinone, which is difficult to remove [3].

Corrective Actions:

  • Solvent Drying: Use anhydrous DMF or THF (water content <50 ppm). Store over 4Å molecular sieves.

  • Reagent Stoichiometry: Use a 1.2 to 1.5 equivalent excess of 1-tetralol . This ensures that the alkoxide concentration is always higher than any adventitious hydroxide concentration, statistically favoring the ether formation.

Optimized Experimental Protocol

This protocol is designed to minimize elimination and hydrolysis based on the troubleshooting analysis above.

Reagents:

  • 1-Tetralol (1.0 equiv)

  • 2-Chloropyrazine (1.2 equiv) - Note: Excess electrophile is easier to remove than unreacted tetralol.

  • Sodium Hydride (60% in oil) (1.3 equiv) OR Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Alkoxide Formation (The Critical Step):

    • If using NaH: Charge a flame-dried flask with NaH and anhydrous DMF under Argon. Cool to 0°C . Add 1-tetralol dropwise. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Wait for H2 evolution to cease.

    • If using Cs2CO3: Combine 1-tetralol, Cs2CO3, and DMF. Stir at RT for 30 mins.

  • SNAr Reaction:

    • Cool the mixture back to 0°C (if using NaH).

    • Add 2-chloropyrazine (liquid) or a solution of it in DMF dropwise.

    • Allow to warm to RT.[2][3]

    • Checkpoint: Monitor by TLC/LC-MS after 2 hours. If conversion is <50%, heat to 50°C . Do not exceed 60°C unless absolutely necessary.

  • Workup (Emulsion Control):

    • Quench carefully with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (EtOAc) .

    • Tip: If an emulsion forms (common with DMF), wash the organic layer 3x with 5% LiCl solution. This pulls DMF out of the organic phase.

  • Purification:

    • The product is a lipophilic ether. The main impurities are likely 1,2-dihydronaphthalene (very non-polar) and 2-hydroxypyrazine (very polar).

    • Column: Silica Gel.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Order of Elution: Dihydronaphthalene (First)

      
      Product (Middle) 
      
      
      
      Unreacted Alcohol
      
      
      Pyrazinone (Last/Stays on baseline).

FAQ: Rapid-Fire Solutions

Q: Can I use THF instead of DMF? A: Yes, but the reaction will be slower. DMF is a polar aprotic solvent that better solvates the cation, making the alkoxide more "naked" and reactive. If using THF, you may need to reflux, which increases the risk of elimination.

Q: My product is co-eluting with unreacted 1-tetralol. How do I separate them? A: This is a common challenge.

  • Chemical Scavenging: Add a small amount of polymer-supported isocyanate (to scavenge alcohol) or perform an acetylation workup (add acetic anhydride to crude; convert SM to acetate, which has a different Rf).

  • Stoichiometry Flip: Use excess 2-chloropyrazine (1.5 equiv) and limiting 1-tetralol. 2-chloropyrazine is volatile and can be removed by high-vacuum drying or is easily separated on a column.

Q: Is the reaction air-sensitive? A: The reaction itself is not strictly air-sensitive, but the reagents are moisture-sensitive. The alkoxide will protonate instantly with atmospheric moisture. Always use an inert atmosphere (Nitrogen/Argon).

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Crude NMR CheckAlkene Is Alkene Present? (5.8 - 6.5 ppm) Start->CheckAlkene CheckSM Is SM Remaining? CheckAlkene->CheckSM No ReduceTemp Action: Reduce Temp to <50°C Switch to Cs2CO3 CheckAlkene->ReduceTemp Yes CheckWater Action: Dry Solvent Increase Equiv of Base CheckSM->CheckWater Yes (Hydrolysis observed) IncreaseTemp Action: Heat to 60-80°C Check Reagent Quality CheckSM->IncreaseTemp Yes (No reaction) Success Action: Proceed to Purification CheckSM->Success No

Caption: Logic flow for determining the next optimization step based on crude NMR analysis.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Chapter 17: Eliminations).

  • Fotsing, J. R., et al. "Cesium Carbonate Promoted O-Alkylation of Phenols and Alcohols." Journal of Organic Chemistry, vol. 70, no. 22, 2005.
  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Pergamon Press, 1996. (Details the hydrolysis susceptibility of chloropyrazines).

  • Patel, A. R., et al. "Nucleophilic Substitution of 2-Chloropyrazine: Kinetics and Mechanism." Journal of Chemical Research, 2010.

Sources

Technical Support Center: Chiral Resolution of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHIRAL-TETRA-PYR-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Molecule Analysis

Welcome to the technical support hub for the enantioseparation of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine . This guide is designed to move you from initial screening to a validated method with high resolution (


).
The Analyte Profile
  • Structure: A chiral tetralin core ether-linked to a pyrazine ring.

  • Chiral Center: C1 position of the 1,2,3,4-tetrahydronaphthalene ring.

  • Chemical Nature:

    • Hydrophobic Domain: Tetralin moiety (promotes

      
       interactions).
      
    • Basic Domain: Pyrazine nitrogen (pKa

      
       0.6 - 1.0, but sufficiently Lewis-basic to interact with residual silanols).
      
    • UV Chromophore: Pyrazine (

      
       nm) and Tetralin (
      
      
      
      nm).

Core Challenge: The basic nitrogen on the pyrazine ring often leads to severe peak tailing on silica-based Chiral Stationary Phases (CSPs) due to non-specific interactions with acidic silanols. Success relies on the correct choice of mobile phase modifier.

Phase 1: Method Development Strategy

Do not rely on guesswork. We utilize a "Four-Column, Two-Mode" screening matrix to ensure a 95% success rate.

The Screening Matrix
ParameterCondition A (Normal Phase)Condition B (Polar Organic)
Primary Columns Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak IA / IB (Immobilized versions for solvent flexibility)
Secondary Columns Chiralcel OJ-H (Cellulose tris-4-methylbenzoate)Chiralpak AS-H (Amylose tris-methylbenzylcarbamate)Chiralpak AD-RH / OD-RH (Reversed Phase)
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v)Acetonitrile / Methanol (100% or mixtures)
Additives (CRITICAL) 0.1% Diethylamine (DEA) or Ethanolamine0.1% DEA
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temp 25°C25°C
Protocol Workflow

MethodDevelopment Start START: Racemic Mixture Screen1 SCREEN 1: Normal Phase (Hex/IPA/DEA 90:10:0.1) Columns: AD-H, OD-H, OJ-H, AS-H Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Optimize OPTIMIZE: Adjust % IPA (5-20%) Check Temperature (15-35°C) Check1->Optimize Yes (Rs > 1.5) Check1->Optimize Partial (1.0 < Rs < 1.5) Screen2 SCREEN 2: Polar Organic Mode (MeOH/ACN/DEA) Columns: IA, IB, IC Check1->Screen2 No (Rs < 1.0) Success VALIDATE METHOD (Linearity, Accuracy, Robustness) Optimize->Success Screen2->Check1 Fail CONSIDER: SFC or Reversed Phase Screen2->Fail No Separation

Figure 1: Decision tree for chiral method development of tetralin-pyrazine ethers.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing significantly ( ). How do I fix this?"

Diagnosis: The pyrazine nitrogens are interacting with the residual silanol groups on the silica support of the column. This is a classic "kinetic tailing" mechanism.

Corrective Actions:

  • Add a Basic Modifier: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) . DEA is often preferred for amylose columns.

  • Switch to Ethanolamine: If DEA fails, 0.1% Ethanolamine can sometimes provide better masking of silanols due to hydrogen bonding capabilities.

  • Column History: If the column was previously used with acidic additives (TFA), flush it with 100% Ethanol containing 0.5% DEA for 60 minutes to regenerate the basic environment.

Issue 2: "I have separation, but Resolution is poor ( )."

Diagnosis: The selectivity factor (


) is too low. The stationary phase cannot sufficiently discriminate between the spatial arrangement of the tetralin ether linkage.

Corrective Actions:

  • Lower the Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature to 10°C or 15°C often dramatically increases resolution by "freezing" the inclusion complex.

  • Change the Alcohol: Switch from 2-Propanol (IPA) to Ethanol or Methanol . Ethanol is a "sharper" modifier that can alter the solvation of the chiral grooves.

    • Caution: Methanol is immiscible with Hexane. If using Methanol in Normal Phase, you must use a bridge solvent or switch to a specialized column like Chiralpak IA (Immobilized) which tolerates all solvents.

Issue 3: "The sample is not soluble in Hexane."

Diagnosis: The polar pyrazine ring reduces solubility in pure non-polar solvents.

Corrective Actions:

  • Dissolution Solvent: Dissolve the sample in a small volume of Ethanol or DCM, then dilute with the mobile phase (Hexane).

  • Switch to Polar Organic Mode (POM):

    • Mobile Phase: 100% Acetonitrile or Methanol/Acetonitrile (50:50) + 0.1% DEA.

    • Column: Chiralpak IA, IB, or IC . (Note: Standard coated AD-H/OD-H columns cannot tolerate 100% Acetonitrile; they will be destroyed. Ensure you use Immobilized phases for POM).

Data Presentation: Expected Performance

Based on structural analogs (Tetralin derivatives), here is the expected performance profile.

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Hex/IPA/DEA (90:10:0.1)1.252.1Likely Best Choice. The amylose spiral accommodates the tetralin bulk well.
Chiralcel OD-H Hex/IPA/DEA (90:10:0.1)1.151.4Good alternative if AD-H fails.
Chiralcel OJ-H Hex/EtOH/DEA (85:15:0.1)1.050.8Often shows poor selectivity for this specific ether linkage.
Chiralpak IA ACN/DEA (100:0.1)1.302.5High Solubility Option. Excellent for prep-scale due to solvent volatility.

Validation & Scale-Up

Once the analytical method is set (e.g., AD-H, Hex/IPA/DEA), you must validate it before routine use.

  • Limit of Detection (LOD): The pyrazine chromophore is strong. Expect LOD

    
    
    
    
    
    g/mL at 270 nm.
  • Robustness: Test

    
     change in IPA concentration. Chiral separations are sensitive to modifier concentration.[1][2]
    
  • Preparative Scale-Up:

    • If

      
       on analytical, you can overload the column for purification.
      
    • Solvent Removal: If using DEA, ensure thorough drying of fractions, as residual amine can catalyze decomposition or interfere with biological assays.

References

  • Perrin, S. R., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc.
  • Daicel Corporation. (n.d.).[3] Chiralpak AD-H Instruction Manual. (Standard operating procedure for Amylose-based CSPs). Link

  • Sigma-Aldrich. (2023). Chiral Method Development Strategies for HPLC. MilliporeSigma Technical Library. Link

  • ResearchGate. (2018). Separation of Tetralin on Newcrom R1 HPLC column. SIELC Technologies.[4] Link

Sources

Removing unreacted 1-tetralol impurities from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Strategies Topic: Removing Unreacted 1-Tetralol Impurities from Final Products

Executive Summary: The "Sticky" Alcohol Problem

As a Senior Application Scientist, I often see researchers struggle with 1-tetralol (


) removal. It is a secondary benzylic alcohol often present as a starting material (e.g., in Sertraline intermediate synthesis) or a byproduct of 1-tetralone reduction.[1]

The Common Trap: Many chemists attempt fractional distillation, only to fail. The Reality: 1-Tetralol (bp ~255°C) and its oxidized counterpart 1-Tetralone (bp ~255–257°C) have virtually identical atmospheric boiling points.[1] They co-distill.[1] Unless you have a high-efficiency spinning band column and significant vacuum, thermal separation is often futile.[1]

This guide prioritizes Chemical Scavenging and Chromatographic Resolution , as these offer the highest thermodynamic probability of success.

Module 1: The "Hero" Method – Chemical Scavenging

Best For: Products that are not alcohols or primary/secondary amines.[1] Mechanism: Derivatization.[1] You convert the lipophilic 1-tetralol into a polar, water-soluble hemi-ester using a cyclic anhydride.[1]

The Logic

1-Tetralol dissolves in organic solvents (DCM, EtOAc).[1] By reacting it with Succinic Anhydride , we open the anhydride ring. One side forms an ester with the tetralol; the other side becomes a free carboxylic acid.[1] This new molecule (Tetralyl succinate) can be extracted into a basic aqueous layer (Sodium Bicarbonate), leaving your non-alcoholic product pure in the organic layer.

Protocol: Succinic Anhydride Scavenging
ReagentEquivalents (vs. Impurity)Role
Succinic Anhydride 1.5 – 2.0 eqDerivatizing agent (forms acid-ester)
DMAP 0.1 – 0.3 eqNucleophilic catalyst (speeds up reaction)
Triethylamine (TEA) 1.5 – 2.0 eqBase (neutralizes protons)
DCM or EtOAc SolventReaction medium

Step-by-Step Workflow:

  • Quantify Impurity: Estimate the moles of 1-tetralol remaining (via H-NMR integration or HPLC).

  • Reaction: Dissolve the crude mixture in DCM (0.1 M concentration). Add Succinic Anhydride (2.0 eq based on tetralol), TEA (2.0 eq), and catalytic DMAP.

  • Monitor: Stir at room temperature. Check TLC until the 1-tetralol spot disappears (usually 1–4 hours).[1]

  • Workup (The Separation):

    • Wash the organic layer vigorously with saturated aqueous

      
        (x3).
      
    • Chemical Event:[2][3][4] The bicarbonate deprotonates the free carboxylic acid on the succinate tag, pulling the impurity into the water.[1]

    • Wash with Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
Visualizing the Scavenging Pathway

ScavengingProcess Start Crude Mixture (Product + 1-Tetralol) Reagents Add: Succinic Anhydride + DMAP + TEA Start->Reagents Reaction Reaction: Tetralol converts to Tetralyl Succinate (Hemi-ester) Reagents->Reaction Wash Liquid-Liquid Extraction (Sat. NaHCO3) Reaction->Wash Split Phase Separation Wash->Split OrgPhase Organic Phase Contains: Purified Product Split->OrgPhase  Retain   AqPhase Aqueous Phase Contains: Tetralyl Succinate Salt Split->AqPhase  Discard  

Caption: Figure 1.[1][5][6] The chemical scavenging workflow converts the lipophilic alcohol impurity into a water-soluble salt.[1]

Module 2: Chromatographic Resolution

Best For: Small scale (<5g) or when the product is acid/base sensitive.

1-Tetralol is a benzylic alcohol, making it significantly more polar than corresponding ketones (tetralone), ethers, or alkanes.[1] However, it can "tail" on silica due to hydrogen bonding.

Optimized Mobile Phases:

  • Standard: Hexane : Ethyl Acetate (Gradient 9:1

    
     7:3).
    
    • Note: Tetralone usually elutes first; Tetralol elutes later.[1]

  • For Difficult Separations: Toluene : Ethyl Acetate (95:5).

    • Expert Insight: Toluene interacts with the

      
      -system of the fused benzene ring in tetralol, often providing better resolution than alkanes for aromatic impurities.[1]
      

Module 3: Crystallization Strategies

Best For: Solid products with melting points >50°C.[1][4]

If your product is a solid (e.g., a derivatized tetralone or amine salt), 1-tetralol (mp ~15°C, liquid at RT) will likely remain in the mother liquor.[1]

Recommended Solvent Systems:

  • Ethyl Acetate / Hexane: Dissolve in hot EtOAc, add Hexane until cloudy, cool slowly to 4°C.

  • Cold Trituration: If the product is very insoluble in non-polar solvents, triturating the crude solid with cold Pentane or Diethyl Ether can wash away surface 1-tetralol.[1]

Troubleshooting & FAQs

Q1: Why can't I just rotovap the 1-tetralol off? A: 1-Tetralol has a boiling point of ~140°C at 12 mmHg.[1] On a standard rotovap (typically ~10–20 mmHg), you would need a water bath >160°C to move it effectively, which risks decomposing your product.

Q2: I tried the succinic anhydride method, but my product also disappeared. Why? A: Does your product contain a nucleophile? If your product has a free amine (


, 

) or another hydroxyl group, it also reacted with the anhydride.[1] In this case, you must use Chromatography (Module 2).

Q3: Can I oxidize the impurity instead of removing it? A: Yes. If your desired product is 1-tetralone , you can treat the mixture with Jones Reagent (CrO3/H2SO4) or MnO2 to convert the 1-tetralol impurity back into the product.[1] This increases your yield rather than discarding the impurity.[1]

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Analyze Product vs. 1-Tetralol Q1 Is Product an Alcohol/Amine? Start->Q1 Method1 USE CHROMATOGRAPHY (Hex/EtOAc or Tol/EtOAc) Q1->Method1 Yes Q2 Is Product Solid? Q1->Q2 No Method2 USE CRYSTALLIZATION (Tetralol stays in liquor) Q2->Method2 Yes Method3 USE SCAVENGING (Succinic Anhydride) Q2->Method3 No (Oil/Liquid)

Caption: Figure 2. Decision matrix for selecting the optimal purification method based on product functionality and physical state.

References

  • National Institute of Standards and Technology (NIST). 1-Tetralol Properties and Boiling Point Data.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Organic Syntheses.Preparation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Tetralone (Oxidation of Tetralin).[1] Org.[1] Synth. 1925, 4,[7][8] 75. (Discussion of Tetralone/Tetralol separation challenges). [Link]
    
  • Li, Q., et al. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data, 2006, 51(6), 2242–2244. (Solubility parameters for tetralone derivatives). [Link]

  • Pfizer Inc. Process for the preparation of Sertraline Intermediate.[1] U.S. Patent 5,030,754.[1] (Describes industrial handling of tetralone/tetralol mixtures).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazine vs. Pyridine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents.[1][2] Among these, pyrazine and pyridine scaffolds are particularly prominent, frequently incorporated into molecular designs to modulate pharmacological activity.[3][4] This guide provides an in-depth, objective comparison of the biological activities of pyrazine and pyridine ether derivatives, moving beyond a simple recitation of data to explore the underlying structure-activity relationships (SAR) that govern their efficacy. By synthesizing experimental data with mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.

Structural and Physicochemical Distinctions: The Foundation of Activity

At first glance, pyridine and pyrazine are similar aromatic, six-membered rings. However, the number and position of their nitrogen atoms create fundamental differences in their electronic and physicochemical properties, which in turn dictate their biological behavior.

  • Pyridine: Contains a single nitrogen atom, which withdraws electron density from the ring, making it electron-deficient compared to benzene. This nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[5]

  • Pyrazine: Contains two nitrogen atoms in a 1,4-para arrangement.[1] This makes the ring even more electron-deficient than pyridine. The symmetrical placement of the two nitrogen atoms influences the molecule's polarity, basicity (pKa of 0.65), and potential for hydrogen bonding, often serving as a bioisostere for pyridine or benzene in drug design.[5][6]

These subtle structural distinctions have profound implications for a molecule's solubility, metabolic stability, and ability to engage with biological targets.


Diagram: Core Heterocyclic Scaffolds

G cluster_pyridine Pyridine Core cluster_pyrazine Pyrazine Core Pyridine Pyrazine G A Compound Synthesis (Pyrazine/Pyridine Ethers) B Structural Characterization (NMR, MS) A->B Verification C In Vitro Screening (e.g., MTT Assay) B->C Testing D Determine Potency (IC50 / MIC) C->D Data Analysis E Lead Compound Identification D->E Selection F SAR Studies & Optimization E->F Refinement G In Vivo Testing E->G Validation F->A Iterative Design

Caption: A typical workflow for synthesizing and evaluating novel compounds.


Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are detailed, self-validating methodologies for assessing the anticancer and antimicrobial activities discussed.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [7][8] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals. [9]The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [10] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the pyrazine and pyridine ether derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a blank control (medium only). [9]3. Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [9][10]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals. [10]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [8][10]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. [7][8]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12] Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compounds in a liquid growth medium. Bacterial growth is assessed after incubation by observing turbidity. [11] Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension from a pure culture, adjusting its concentration to approximately 1.5 × 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard). [11]2. Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium, such as Mueller-Hinton Broth. [11][12]3. Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. The final volume in each well is typically 100-200 µL. [12]Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only). [13]4. Incubation: Cover the plates and incubate at 37°C for 18-24 hours. [11]5. Growth Assessment: Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. [11]The MIC is the lowest concentration of the compound at which no visible growth is observed. [12]6. Validation: The results are considered valid if there is clear growth in the positive control well and no growth in the negative control well. Quality control strains with known MIC values should be run in parallel to ensure the accuracy of the assay. [14]

Conclusion

Both pyrazine and pyridine ether derivatives are privileged scaffolds in medicinal chemistry, each offering distinct advantages. Pyridine's single nitrogen provides a well-understood and highly effective hydrogen bonding point, while pyrazine's dual nitrogens offer unique electronic properties and alternative binding possibilities. The choice between them is not a matter of inherent superiority but of strategic design. The selection should be guided by the specific biological target, desired pharmacokinetic profile, and the intricate structure-activity relationships revealed through rigorous, standardized testing. This guide serves as a foundational resource for researchers to navigate these choices and accelerate the discovery of next-generation therapeutics.

References

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]

  • ResearchGate. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • OIE Regional Representation for Asia and the Pacific. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available from: [Link]

  • IRJET. (2024). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. International Research Journal of Engineering and Technology. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI. Available from: [Link]

  • Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available from: [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

  • PubMed. (2022). A Therapeutic Journey of Pyridine-Based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). PubMed. Available from: [Link]

  • EUCAST. (n.d.). MIC Determination. EUCAST. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. IJPRA. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • ACS Publications. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Arabian Journal of Chemistry. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. ScienceDirect. Available from: [Link]

  • Semantic Scholar. (n.d.). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. Available from: [Link]

  • Bentham Science. (2023). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. Available from: [Link]

  • MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. Available from: [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Purity Analysis Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a substance is a cornerstone of quality control and regulatory compliance. Among the arsenal of analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy presents a rapid, cost-effective, and accessible method for quantitative analysis.[1][2][3] However, its effective application hinges on a deep understanding of its principles, its limitations, and its proper place alongside more separative techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth, objective comparison of UV-Vis spectroscopy with HPLC for purity analysis. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the methods described are not just procedures to be followed, but self-validating systems grounded in scientific integrity.

The Foundation: Understanding the Beer-Lambert Law and Its Constraints

At its core, quantitative analysis by UV-Vis spectroscopy relies on the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance of light and its concentration in a solution.[1][4][5] The law is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (L mol⁻¹ cm⁻¹).

  • b is the path length of the light through the sample, typically the width of the cuvette (cm).

  • c is the concentration of the analyte (mol L⁻¹).

This elegant relationship allows for the determination of a sample's concentration by measuring its absorbance.[1][6] However, the trustworthiness of this measurement for purity analysis is subject to several critical limitations:

  • Chromophore Requirement: The analyte and, importantly, its potential impurities must possess a chromophore—a part of the molecule that absorbs UV or visible light.[7][8][9] Non-chromophoric impurities are invisible to this technique.

  • Spectral Overlap: If an impurity and the main component absorb light at the same wavelength, the spectrophotometer will measure a single, combined absorbance, making it impossible to distinguish between the two.[10] This is a significant challenge in complex mixtures.

  • Law Deviations: The Beer-Lambert law is a limiting law that holds true primarily for dilute solutions (<0.01M).[11][12][13] At higher concentrations, electrostatic interactions and changes in the refractive index can cause a non-linear relationship between absorbance and concentration, leading to inaccurate quantification.[12][13]

  • Matrix Effects: The solvent and other excipients in a formulation can interfere with the absorbance measurement.[14]

It is the specificity—or lack thereof—that forms the central point of comparison with chromatographic techniques.

Advanced UV-Vis Techniques for Enhanced Purity Assessment

While direct, single-wavelength analysis is the most basic application, more sophisticated UV-Vis methods can partially overcome the limitation of spectral overlap and provide a more reliable indication of purity.

Wavelength Ratio Method

This method improves confidence in purity assessment by measuring absorbance at two or more wavelengths. The ratio of these absorbances should be constant for a pure substance. A deviation from the expected ratio indicates the presence of an interfering substance that absorbs differently at the chosen wavelengths. This technique is particularly effective when an impurity has a distinct absorption profile from the main component.

Derivative Spectroscopy

Derivative spectroscopy involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can amplify subtle spectral features and resolve overlapping peaks into more distinct signals.[15][16][17]

  • Second-Derivative Spectroscopy is particularly useful as it can often separate two overlapping bands into a sharpened positive peak for the main component and a negative peak for the "shoulder" impurity, allowing for more accurate quantification of each.[10]

The primary advantage is enhanced resolution without physical separation.[16] However, it's important to note that this technique can also amplify noise, and the instrumental parameters, like scan speed and slit width, heavily influence the resulting derivative spectrum.[16]

Comparative Analysis: UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography (HPLC)

The choice between UV-Vis and HPLC is not about which is "better," but which is "fitter for purpose." HPLC, a separation technique, physically separates components of a mixture before detection (often by a UV-Vis detector).[2][14] This fundamental difference in operation leads to distinct performance characteristics.

Parameter UV-Vis Spectroscopy High-Performance Liquid Chromatography (HPLC) Causality & Rationale
Specificity Low to Moderate. Highly dependent on the spectral properties of the analyte and impurities. Cannot distinguish between compounds with similar absorption spectra.[14][18]High to Very High. Physically separates components based on their chemical affinity for the stationary and mobile phases. Can resolve closely related impurities.[14][19]HPLC's chromatographic column is the key differentiator, providing a physical separation step that UV-Vis lacks. This makes HPLC the gold standard for impurity profiling.
Sensitivity Good. Dependent on the molar absorptivity (ε) of the analyte. Limits of detection (LOD) are typically in the low µg/mL range.Excellent. Can achieve very low LODs (ng/mL or even pg/mL), especially with advanced detectors.[8]The separation in HPLC concentrates the analyte into a narrow band as it passes the detector, increasing the signal-to-noise ratio compared to a bulk solution measurement in a cuvette.
Speed Very Fast. Analysis takes minutes per sample.Slower. Run times are typically 5-30 minutes per sample, plus time for column equilibration.UV-Vis involves a direct measurement, while HPLC requires a full chromatographic run for each sample.
Cost Low. Instruments are relatively inexpensive to purchase and maintain. Solvent consumption is minimal.[2][3]High. Instruments are a significant capital investment. Requires a continuous supply of expensive, high-purity solvents and columns.The complexity of HPLC systems (pumps, injectors, columns, detectors) drives the higher cost.
Complexity Simple. Easy to operate with minimal training.[2][3]Complex. Requires significant operator expertise for method development, system maintenance, and troubleshooting.HPLC involves managing multiple hardware components and optimizing chromatographic parameters (mobile phase, flow rate, gradient), which requires a higher skill level.
Sample Throughput High. Ideal for rapid screening of many samples.Moderate. Lower throughput due to longer analysis times per sample.The speed of the UV-Vis measurement allows for significantly more samples to be analyzed in the same amount of time.

Experimental Protocol: A Self-Validating System for Purity Assessment

To ensure trustworthiness, any analytical protocol must be validated to demonstrate it is suitable for its intended purpose, a principle outlined in guidelines like ICH Q2(R1).[20][21][22] The following protocol for assessing the purity of a drug substance using the wavelength ratio method incorporates system suitability checks, making it a self-validating system.

Objective: To assess the purity of Drug Substance 'X' and detect the presence of Impurity 'Y' using the absorbance ratio method.

Prerequisites:

  • A qualified UV-Vis spectrophotometer compliant with USP <857> standards for wavelength and photometric accuracy.[23][24][25][26]

  • Certified reference standards (CRMs) for Drug Substance 'X' and Impurity 'Y'.

  • Class A volumetric glassware.

  • Appropriate solvent (e.g., 0.1 N HCl), which dissolves both the drug and impurity and does not interfere with their absorbance.

Workflow Diagram

G cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Data Acquisition & Analysis cluster_decision Phase 3: Decision prep_standards 1. Prepare Stock Solutions (Reference X, Impurity Y) prep_samples 2. Prepare Sample Solution (Test Article) prep_standards->prep_samples wavelength_selection 3. Wavelength Selection (Scan X and Y to find λmax and λiso) prep_samples->wavelength_selection system_suitability 4. System Suitability Test (Check instrument performance with CRM) wavelength_selection->system_suitability measure_ref 5. Measure Absorbance (Reference X at λmax and λ2) system_suitability->measure_ref calculate_ratio 7. Calculate Absorbance Ratios (Ratio_ref = A_max / A_2 Ratio_sample = A_max / A_2) measure_ref->calculate_ratio measure_sample 6. Measure Absorbance (Test Article at λmax and λ2) measure_sample->calculate_ratio compare_results 8. Compare Ratios & Quantify (Compare Ratio_sample to Ratio_ref) calculate_ratio->compare_results decision Ratio_sample ≈ Ratio_ref ? compare_results->decision pass Pass: No significant impurity detected decision->pass Yes fail Fail: Impurity present Further investigation needed (e.g., HPLC) decision->fail No

Caption: Workflow for UV-Vis purity analysis using the wavelength ratio method.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Reference Standard Stock (100 µg/mL): Accurately weigh and dissolve 10 mg of Drug Substance 'X' CRM in 100 mL of solvent.

    • Impurity Stock (100 µg/mL): Accurately weigh and dissolve 10 mg of Impurity 'Y' CRM in 100 mL of solvent.

    • Test Sample (100 µg/mL): Prepare the test sample of Drug Substance 'X' at the same nominal concentration as the reference standard.

  • Wavelength Selection (The "Why"):

    • Scan the Reference Standard solution from 200-400 nm to determine its wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity for the main component.

    • Scan the Impurity solution over the same range.

    • Identify a second wavelength (λ2) where the drug substance still has significant absorbance, but the ratio of absorbance (Drug X / Impurity Y) is different from the ratio at λmax. This differential absorbance is key to detecting the impurity.

  • System Suitability Test (Trustworthiness):

    • Before analyzing samples, measure the absorbance of a known standard, such as a potassium dichromate solution.[25]

    • The measured absorbance must be within the tolerance specified by the pharmacopeia (e.g., ±1% for absorbances > 1).[25] This step verifies that the instrument's photometric response is accurate on the day of analysis.

  • Establish the Reference Ratio:

    • Measure the absorbance of the Reference Standard solution at λmax and λ2.

    • Calculate the reference ratio: Ratio_ref = Absorbance(λmax) / Absorbance(λ2) .

    • Repeat this measurement five times and calculate the relative standard deviation (RSD). The RSD should be ≤ 2.0% to ensure precision.

  • Analyze the Test Sample:

    • Measure the absorbance of the Test Sample solution at λmax and λ2.

    • Calculate the sample ratio: Ratio_sample = Absorbance(λmax) / Absorbance(λ2) .

  • Interpretation and Purity Calculation:

    • Purity Check: Compare the Ratio_sample to the Ratio_ref. If they are within a pre-defined acceptance criterion (e.g., ±2.0%), the sample is considered free of significant levels of Impurity Y. A deviation indicates the presence of an impurity.

    • Quantitative Assay: The purity (as an assay percentage of the main component) can be calculated using the absorbance at λmax, assuming the impurity's contribution is negligible or has been accounted for.

      • % Assay = (Abs_sample / Abs_ref) * (Conc_ref / Conc_sample) * 100

Case Study: Quantitative Data Comparison

A batch of Drug Substance 'X' was suspected of containing Impurity 'Y'. The batch was analyzed by both the validated UV-Vis Wavelength Ratio method and a validated stability-indicating HPLC-UV method.

Analysis Method Parameter Measured Result Interpretation
UV-Vis Spectroscopy Reference Ratio (A₂₇₅/A₂₉₀)1.55The established ratio for the pure reference standard.
Sample Ratio (A₂₇₅/A₂₉₀)1.42The sample ratio deviated by -8.4% from the reference, indicating the presence of an interfering impurity.
Assay (% vs. Reference)101.5%The assay value is artificially inflated because the impurity also absorbs light at the analytical wavelength.
HPLC-UV Purity (% Peak Area)98.2%The chromatogram shows a main peak for Drug 'X' and a smaller, separate peak for the impurity.
Impurity 'Y' (% Peak Area)1.3%The impurity is clearly separated and quantified.
Other Impurities0.5%Other minor impurities, not spectrally active in the same way as 'Y', were also detected.

Conclusion: An Integrated Approach to Purity Analysis

UV-Vis spectroscopy is an undeniably powerful tool for quantitative analysis, offering unparalleled speed and simplicity for routine checks.[2][3] Its utility in purity assessment is most effective as a limit test or for screening large numbers of samples where specific, known impurities with distinct spectral properties are expected. The wavelength ratio and derivative methods can enhance its specificity.

However, UV-Vis spectroscopy cannot replace the separative power and high specificity of HPLC for comprehensive impurity profiling, stability studies, and regulatory submissions where unknown impurities must be detected and quantified.[7][14] The most effective quality control strategy often involves using UV-Vis for rapid in-process controls and screening, while relying on HPLC for final release testing and in-depth characterization. By understanding the fundamental strengths and limitations of each technique, the modern analytical scientist can apply the right tool for the right purpose, ensuring data integrity and product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

  • Fractional-order derivative spectroscopy for resolving overlapped Lorenztian peak-signals. IEEE Xplore. [Link]

  • Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • A REVIEW ON DERIVATIVE SPECTROSCOPY AND ITS BENEFITS IN DRUG ANALYSIS. IJCRT.org. [Link]

  • Beer-Lambert Law: Statement, Equation, Advantage & Limitation. Science Facts. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Application of functionally-enhanced derivative spectroscopy (FEDS) to the problem of the overlap of spectral signals in binary. Journal of Science and Technology. [Link]

  • 〈857〉 Ultraviolet-Visible Spectroscopy. Scribd. [Link]

  • Derivative spectrometry method for chemical analysis: A review. Scholars Research Library. [Link]

  • Fractional-order derivative spectroscopy for resolving overlapped Lorenztian peak-signals. ResearchGate. [Link]

  • 〈857〉 Ultraviolet-Visible Spectroscopy - USP-NF ABSTRACT. USP. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. Agilent. [Link]

  • UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. [Link]

  • Beer-Lambert Law- Definition, Derivation, and Limitations. Microbe Notes. [Link]

  • 857 Ultraviolet-Visible Spectroscopy. USP. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Review on UV – Visible Spectroscopy and HPLC. Journal of Modern Chemistry & Chemical Technology. [https://chemistry.journalspub.info/index.php?journal=JM केमिस्ट्रीCT&page=article&op=view&path[]=131]([Link] केमिस्ट्रीCT&page=article&op=view&path[]=131)

  • Beer–Lambert law. Wikipedia. [Link]

  • Fundamental Limitations to Beer's Law. Harvey, D. Analytical Chemistry 2.0. [Link]

  • 13.2: Beer's Law. Chemistry LibreTexts. [Link]

  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. SciSpace. [Link]

  • UV/Vis Spectrophotometry. Mettler Toledo. [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. [Link]

  • The Eyes of HPLC: Strategic Use of Detectors. QbD Group. [Link]

  • COMPARISON OF UV-VIS SPECTROPHOTOMETRIC AND HPLC METHODS IN THE ANALYSIS OF RETINOIC ACID AND HYDROQUINONE CONTENT IN FACE CREAMS: A LITERATURE REVIEW. Semantic Scholar. [Link]

  • “A Complete Review on UV-Visible Spectroscopic Technique “. World Journal of Pharmaceutical Research. [Link]

  • General Tests / Ultraviolet-visible Spectrophotometry. Japanese Pharmacopoeia. [Link]

  • REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo. [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. National Center for Biotechnology Information. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • UV Spectrophotometry as a Pharmaceutical Testing Solution. HunterLab. [Link]

  • UV-Vis Spectroscopy for Medical Devices: Simple Guide. NABI. [Link]

  • Innovative UV Spectrophotometry for Sustainable Drug Analysis. AZoM. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.